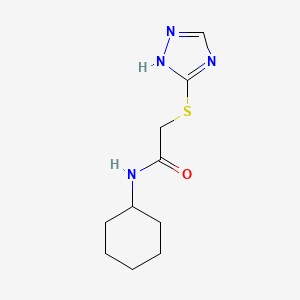

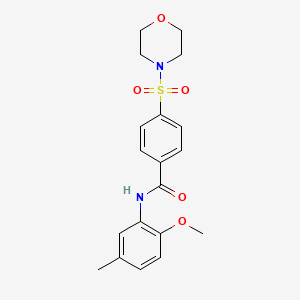

![molecular formula C21H31N3O3 B5514794 2-(2-methoxyethyl)-8-(N-methyl-N-phenylglycyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5514794.png)

2-(2-methoxyethyl)-8-(N-methyl-N-phenylglycyl)-2,8-diazaspiro[5.5]undecan-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecane derivatives generally involves strategies such as Michael addition reactions, cyclization processes, and the use of specific catalysts or conditions to achieve the desired spirocyclic structure. For instance, a methodology was developed for synthesizing 2,4-diazaspiro[5.5]undecane derivatives via cascade cyclization involving a [5+1] double Michael addition reaction, showcasing the synthetic versatility of this scaffold (Islam et al., 2017). Another approach detailed the stereoselective synthesis of diazaspiro[5.5]undecane derivatives, emphasizing the importance of stereochemistry in the synthesis of these compounds (Ibuka et al., 1981).

Molecular Structure Analysis

The molecular structure of diazaspiro[5.5]undecane derivatives is characterized by their spirocyclic framework, which often prefers specific conformations. X-ray crystallography and NMR techniques are crucial for elucidating these structures. For example, single-crystal X-ray studies revealed that the cyclohexanone unit of spirocycles often prefers a chair conformation, influenced by intermolecular hydrogen bonding and π–π stacking interactions (Islam et al., 2017).

Chemical Reactions and Properties

Diazaspiro[5.5]undecane derivatives engage in a variety of chemical reactions, including electrophilic additions, substitutions, and transformations that leverage the spirocyclic nitrogen atoms. These reactions allow for further functionalization of the spirocyclic core, enabling the synthesis of diverse compounds with varying properties. The reactivity of these compounds underscores their versatility in synthetic chemistry (Cordes et al., 2013).

Physical Properties Analysis

The physical properties of 2-(2-methoxyethyl)-8-(N-methyl-N-phenylglycyl)-2,8-diazaspiro[5.5]undecan-3-one, such as melting points, solubility, and crystallinity, can be inferred from general trends observed in similar diazaspiro[5.5]undecane derivatives. These properties are influenced by the compound’s molecular structure, specifically the spirocyclic framework and substituents, which affect its phase behavior, solubility in various solvents, and crystalline form (Zhang et al., 2008).

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards various reagents, are determined by the functional groups attached to the diazaspiro[5.5]undecane core. The presence of nitrogen atoms within the spirocyclic structure imparts basicity and nucleophilicity, enabling these compounds to participate in a wide range of chemical reactions. These properties are crucial for the compound’s utility in synthetic and medicinal chemistry applications (Peori et al., 1998).

科学的研究の応用

CCR8 Antagonists

Compounds similar to 2-(2-methoxyethyl)-8-(N-methyl-N-phenylglycyl)-2,8-diazaspiro[5.5]undecan-3-one have been studied as CCR8 antagonists. These compounds are useful in treating chemokine-mediated diseases, particularly respiratory diseases such as asthma, chronic obstructive pulmonary disease, and rhinitis (Norman, 2007).

Chiral Separation and Configuration Determination

These compounds have garnered interest due to their potential applications in the pharmaceutical industry, either as active pharmaceutical ingredients, catalysts for synthesizing active enantiomers, or as surface modifiers on silica particles for resolving enantiomers. Their chiral separation and configuration determination are significant for these applications (Liang et al., 2008).

Minimizing Drug Promiscuity

Diazaspiro compounds, similar to the one , have been examined for their ability to minimize drug promiscuity at various aminergic G-protein-coupled receptor sites. This is particularly relevant for dopamine D3 receptor ligands, where minimizing off-target interactions is critical (Reilly et al., 2019).

Antihypertensive Properties

Some 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones, structurally similar to the compound , have shown significant antihypertensive activity. These findings are particularly relevant for compounds that block peripheral alpha 1-adrenoceptors (Clark et al., 1983).

Bioactivity and Synthesis

These compounds have been discussed for their potential in treating a variety of conditions, including obesity, pain, and various disorders related to the immune system, cell signaling, cardiovascular system, and psychosis (Blanco‐Ania et al., 2017).

Catalyst-Free Synthesis

The catalyst-free synthesis of nitrogen-containing spiro heterocycles has been explored, highlighting the ease and efficiency of producing such compounds, which are valuable in various applications (Aggarwal et al., 2014).

特性

IUPAC Name |

2-(2-methoxyethyl)-8-[2-(N-methylanilino)acetyl]-2,8-diazaspiro[5.5]undecan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N3O3/c1-22(18-7-4-3-5-8-18)15-20(26)23-12-6-10-21(16-23)11-9-19(25)24(17-21)13-14-27-2/h3-5,7-8H,6,9-17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNLZPDMLUUZGEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)N1CCCC2(C1)CCC(=O)N(C2)CCOC)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-methoxyethyl)-8-(N-methyl-N-phenylglycyl)-2,8-diazaspiro[5.5]undecan-3-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(6,7-diethoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5514721.png)

![4-{[4-(dimethylamino)benzylidene]amino}-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5514739.png)

![4-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}morpholine](/img/structure/B5514741.png)

![N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B5514750.png)

![2'-[2-(1H-imidazol-1-yl)ethoxy]-N,N-dimethylbiphenyl-4-carboxamide](/img/structure/B5514763.png)

![(1R,5S)-3-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5514765.png)

![[1,3]thiazolo[3,2-a]benzimidazole](/img/structure/B5514785.png)

![2-ethyl-N-[3-(1H-1,2,3-triazol-1-yl)propyl]-5-pyrimidinecarboxamide](/img/structure/B5514798.png)